molecular formula C12H13N3 B1274179 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine CAS No. 85895-80-3

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Cat. No.: B1274179
CAS No.: 85895-80-3
M. Wt: 199.25 g/mol
InChI Key: TXCRGQRREQQMIS-UHFFFAOYSA-N
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Description

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine is a chemical compound with the molecular formula C12H13N3. It is known for its role as a selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine typically involves the reaction of 2-aminomethylpyridine with 2-pyridinecarboxaldehyde in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature with continuous stirring for about 10 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its role as a PPARα antagonist makes it valuable in studying lipid metabolism and glucose homeostasis.

    Medicine: Potential therapeutic applications include the treatment of metabolic disorders and inflammation.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

As a PPARα antagonist, 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine binds to the PPARα receptor, inhibiting its activity. This receptor is involved in the regulation of genes related to lipid metabolism, glucose homeostasis, and inflammation. By blocking PPARα, the compound can modulate these biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinemethanol: Another pyridine derivative with similar structural features.

    N-(6-Methyl-2-pyridyl)thiourea: A compound with a similar pyridine ring structure.

    2,2’-Dipicolylamine: A related compound used in coordination chemistry.

Uniqueness

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine is unique due to its specific antagonistic activity towards PPARα, which distinguishes it from other pyridine derivatives. This unique property makes it particularly valuable in research focused on metabolic and inflammatory pathways.

Properties

IUPAC Name

6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCRGQRREQQMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235197
Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85895-80-3
Record name 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85895-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Record name 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Record name 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE
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Synthesis routes and methods I

Procedure details

To a flask were added 3.1 g of 2-amino-6-methylpyridine, 5.0 g of 2-bromo-6-methylpyridine, 3.6 g of sodium tert-butoxide, and 150 ml toluene. The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate were added. The reaction mixture was heated to 80 C for 3 hours, and then cooled to 22 C. After quenching with 100 ml of water, the product was extracted with 75 ml ethyl acetate. The product was extracted with 75 ml of 1M hydrochloric acid, and then basified with 3M sodium hydroxide. Following extraction with 75 ml of ethyl acetate and washing with 30 ml of water, the solvent was removed. The product was purified by dissolving in a minimum amount of hot 2-propanol, and after cooling to 5 C, the product was filtered, washed with cold 2-propanol, and dried, resulting in 3.3 g of a tan solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask were added 0.76 g 6-methyl-2-aminopyridine, 1.0 g 2-bromo-6-methylpyridine, 0.95 g sodium tert-butoxide, 0.16 g 1,1′-bis(diphenylphosphino)ferrocene and 50 ml toluene. The mixture was purged thoroughly with nitrogen and 0.14 g of tris(dibenzylideneacetone)d2-propanollladium (0) was added and the mixture was heated to 80 C under nitrogen for 3 hours. After cooling to 22 C and quenching with 50 ml water, the product was extracted twice with ethyl acetate and washed twice with water. After filtration and solvent removal, the product was dissolved in 50 ml tert-butyl methyl ether and extracted into 60 ml 1M hydrochloric acid. Methanol was added and the mixture was heated to dissolve the solids and the organic layer was removed. The aqueous layer was basified with 3M sodium hydroxide solution, the product was extracted with tert-butyl methyl ether and washed with water. Following removal of solvent, an oil was obtained that was carried directly into the next step.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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